molecular formula C9H11N3O2 B12452013 N'-propanoylpyridine-2-carbohydrazide CAS No. 54571-17-4

N'-propanoylpyridine-2-carbohydrazide

Cat. No.: B12452013
CAS No.: 54571-17-4
M. Wt: 193.20 g/mol
InChI Key: MNSMLBROCRRKJZ-UHFFFAOYSA-N
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Description

N’-propanoylpyridine-2-carbohydrazide is a chemical compound with the molecular formula C9H11N3O2 It is a derivative of pyridine and is known for its unique structural properties, which include a pyridine ring substituted with a propanoyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propanoylpyridine-2-carbohydrazide typically involves the reaction of pyridine-2-carbohydrazide with propanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N’-propanoylpyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production may also involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N’-propanoylpyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N’-propanoylpyridine-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-propanoylpyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-propanoylpyridine-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

54571-17-4

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N'-propanoylpyridine-2-carbohydrazide

InChI

InChI=1S/C9H11N3O2/c1-2-8(13)11-12-9(14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,11,13)(H,12,14)

InChI Key

MNSMLBROCRRKJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC(=O)C1=CC=CC=N1

Origin of Product

United States

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